Compound Description: XEN-D0401 is a 4-(2-hydroxyphenyl)quinolin-2(1H)-one derivative developed as a novel BK channel activator. Its carbon-14 radiolabeled form ([14C]XEN-D0401) was synthesized using a method involving ortho-lithiations directed by 2-methoxymethyl (MOM) and pivaloyl protecting groups. []
Relevance: XEN-D0401 shares the core quinolin-2(1H)-one structure with 6,8-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one. Both compounds exhibit substitutions at the 3- and 4- positions of the quinolinone core. While the target compound features a dimethylamino-methyl group at position 3 and a methyl group at positions 6 and 8, XEN-D0401 has a 2-hydroxyethyl group at position 3 and a 5-chloro-2-hydroxyphenyl group at position 4, alongside a trifluoromethyl group at position 6. []
Compound Description: This series of compounds, specifically 4-aryl-7,7-dimethyl-4,7,8,9-tetrahydro-6H-pyrazolo[3,4-b]quinolin-5-ones, are tricyclic compounds formed by the reaction of 5-amino-3-methyl-1-phenylpyrazole or 5-amino-3-(4-chlorophenyl)-1H-pyrazole with dimedone and various p-susbstituted benzaldehydes. The linear structure of these compounds indicates the regiospecificity of the reaction. []
Relevance: These pyrazoloquinolinones share a structural similarity with 6,8-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one through their fused quinolinone core. While the target compound has a simple quinolinone structure, these related compounds are further fused with a pyrazole ring, introducing a tricyclic framework. []
Compound Description: PB-22 and 5F-PB-22 are synthetic cannabinoids temporarily classified as Schedule I controlled substances due to their potential for abuse and lack of currently accepted medical use. []
Relevance: While not directly structurally analogous to 6,8-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one, both PB-22 and 5F-PB-22 highlight the significance of the quinoline moiety in pharmacological research. The target compound features a quinolinone core, showcasing the versatile applicability of this chemical group in drug development. []
Compound Description: Compound 6d is a quinolone-substituted quinazolin-4(3H)-one synthesized and evaluated for its anti-inflammatory and anticancer activity. It exhibited the most potent cytotoxic effect against HeLa and BT-549 human cancer cell lines among the tested compounds. []
Relevance: Compound 6d demonstrates the incorporation of a quinolone moiety within a quinazolinone scaffold, similar to the presence of a quinolinone core in 6,8-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one. This highlights the use of quinolone-based structures in developing compounds with potential biological activities. []
5. N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide (AB-FUBINACA) and N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide (ADB-PINACA) []
Compound Description: AB-FUBINACA and ADB-PINACA, alongside their optical, positional, and geometric isomers, salts, and salts of isomers, are classified as Schedule I controlled substances due to their potential for abuse and lack of current medical applications. These substances belong to a class of synthetic cannabinoids. []
Relevance: Though not directly structurally related to 6,8-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one, the scheduling of AB-FUBINACA and ADB-PINACA emphasizes the importance of understanding the structure-activity relationships of nitrogen-containing heterocyclic compounds. This is particularly relevant because the target compound features both a pyridine and a quinoline ring, highlighting the prevalence of these structures in pharmacologically active compounds. []
6. 2-[4-(5-Methyl-1H-imidazol-4-yl)-piperidin-1-yl]-4,5-dihydro-imidazo[4,5,1-i,j]quinolin-6-one (BYK49187), 2-(4-pyridin-2-yl-phenyl)-4,5-dihydro-imidazo[4,5,1-i,j]quinolin-6-one (BYK236864), and 6-chloro-8-hydroxy-2,3-dimethyl-imidazo-[1,2-α]-pyridine (BYK20370) []
Compound Description: BYK49187, BYK236864, and BYK20370 are novel and potent poly(ADP-ribose) polymerase (PARP) inhibitors. BYK49187 demonstrated cardioprotective effects in a rat model of myocardial infarction. []
Relevance: BYK49187 and BYK236864 incorporate a 4,5-dihydro-imidazo[4,5,1-i,j]quinolin-6-one core, which shares structural similarities with the quinolinone nucleus of 6,8-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one. This highlights the importance of this core structure in developing potent PARP inhibitors. Furthermore, the presence of pyridine and imidazole moieties in these compounds, similar to the pyridine ring in the target compound, points toward the role of these heterocycles in pharmaceutical activity. []
Compound Description: BYK204165 is an isoquinolindione derivative identified as a highly selective inhibitor of PARP-1, displaying a 100-fold preference for PARP-1 over PARP-2. []
Relevance: Although structurally distinct from 6,8-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one, BYK204165 underscores the broader context of PARP inhibition research. While the target compound itself wasn't investigated for PARP inhibitory activity, the related compounds BYK49187, BYK236864, and BYK204165 exemplify the potential of nitrogen-containing heterocyclic compounds, including those with quinoline and pyridine moieties like the target compound, in drug discovery for PARP-related diseases. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.